N-ethyltetrahydro-2H-pyran-4-amine
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-ethyltetrahydro-2H-pyran-4-amine” is C7H15NO . The InChI code is 1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 . The molecular weight is 129.2 g/mol .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stable under recommended storage conditions .
Scientific Research Applications
Synthesis and Transformations
Advanced Synthesis Techniques : Researchers have developed advanced synthesis techniques for compounds related to N-ethyltetrahydro-2H-pyran-4-amine, highlighting their applicability in producing secondary amines and amides through condensation with aromatic aldehydes and ketones, followed by reduction processes. These methods exhibit significant potential for generating complex molecules with high specificity and yields, indicating their importance in medicinal chemistry and material science (Arutyunyan et al., 2017).
Eco-Friendly Synthesis Approaches : The synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation presents an eco-friendly and efficient protocol. This approach offers advantages such as shorter reaction times and higher yields, emphasizing the role of green chemistry in developing sustainable methods for chemical synthesis (Wang et al., 2011).
Chemoselective Synthesis : The chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester showcases the versatility of this compound derivatives in producing a wide range of products. This method demonstrates the potential for synthesizing compounds with specific functional groups, useful in drug development and synthetic biology (Pretto et al., 2019).
Applications in Material Science and Medicinal Chemistry
Novel Compounds Creation : The studies highlight the creation of novel compounds such as dicarboxylic acid amides and diamides based on derivatives of this compound. These compounds have potential applications in material science for the development of new polymers and in medicinal chemistry as precursors for pharmaceuticals (Aghekyan et al., 2018).
Synthetic Methodologies for Heterocyclic Compounds : The development of synthetic methodologies for heterocyclic compounds using this compound derivatives underscores their significance in the synthesis of bioactive molecules. These methods are crucial for the discovery of new drugs and the study of biological processes (Ghorbani‐Vaghei et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-ethyloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBDURJWQDYZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449950 | |
Record name | N-ethyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211814-15-2 | |
Record name | N-ethyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 211814-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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